4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine
Description
This compound features a cyclohexene diimine core substituted with two (E)-configured 2-nitrophenyl diazenyl groups at positions 2 and 6, along with a methyl group at position 2. Structural analysis via crystallographic tools like SHELX and ORTEP would resolve its conformation, including ring puckering parameters as defined by Cremer and Pople .
Properties
CAS No. |
311317-24-5 |
|---|---|
Molecular Formula |
C19H16N8O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis[(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine |
InChI |
InChI=1S/C19H16N8O4/c1-11-10-14(24-22-12-6-2-4-8-15(12)26(28)29)18(21)19(17(11)20)25-23-13-7-3-5-9-16(13)27(30)31/h2-10,14,19-21H,1H3 |
InChI Key |
GMJVNQZGAAVHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=N)C(C1=N)N=NC2=CC=CC=C2[N+](=O)[O-])N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine typically involves the reaction of cyclohexene derivatives with nitrophenyl diazenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine exerts its effects involves interactions with specific molecular targets. The diazenyl groups can interact with enzymes and other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituent Effects
- 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me): A phenolic derivative with a central aromatic ring substituted with phenylethyl groups and a methyl group . Unlike the target compound’s cyclohexene diimine core, KTH-13-Me’s planar aromatic system may limit conformational flexibility.
- 4-Methyl-2,6-bis(1,1-dimethylethyl)phenol (Entry 49, ): Bulky tert-butyl groups dominate steric hindrance, contrasting with the target compound’s nitro-diazenyl motifs, which enhance electrophilicity and π-conjugation.
Table 1: Structural Features
Ring Puckering Analysis
The target compound’s cyclohexene ring likely adopts a non-planar conformation. Cremer-Pople parameters (amplitude q and phase angle φ) would quantify puckering, distinguishing it from rigid aromatic cores like KTH-13-Me.
Physicochemical Properties
- Solubility: Nitro groups in the target compound reduce hydrophilicity compared to phenolic –OH in KTH-13-Me. Tert-butyl groups in Entry 49 () further increase lipophilicity.
- Stability : The electron-withdrawing nitro groups may enhance thermal stability but reduce photostability due to nitro-to-nitrito isomerization risks.
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Aqueous Solubility | Thermal Stability |
|---|---|---|---|
| Target Compound | ~3.5 | Low | Moderate-High |
| KTH-13-Me | ~4.2 | Moderate | Moderate |
| Entry 49 () | ~5.0 | Very Low | High |
Pharmacological Activities
- Anti-Cancer Activity : KTH-13-Me induces apoptosis in cancer cells via mitochondrial pathways . The target compound’s nitro groups may enable reactive oxygen species (ROS) generation, offering a distinct mechanism.
- Potency : IC₅₀ values for KTH-13-Me range 10–50 μM in various cancer lines . Predictive models suggest the target compound could exhibit lower IC₅₀ due to enhanced electrophilic reactivity.
Biological Activity
The compound 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is a member of the class of azo compounds, which are known for their diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate diazonium salts with cyclohexene derivatives. The general method includes:
- Preparation of Diazonium Salts : Azo compounds are synthesized through diazotization of aniline derivatives.
- Condensation Reaction : The diazonium salt is reacted with cyclohexene derivatives under controlled conditions to yield the final product.
- Purification : The product is purified using recrystallization techniques to achieve a high degree of purity.
Antimicrobial Properties
Research indicates that azo compounds exhibit significant antimicrobial activity. For instance, studies have shown that related azo compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
Azo compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is attributed to the presence of nitro groups in the structure, which can stabilize radical species.
Cytotoxicity
In vitro studies have demonstrated that 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is often assessed using MTT assays or similar methods.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Azo compounds can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The interaction with cellular components can lead to the generation of ROS, contributing to oxidative stress in target cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azo compounds, including 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on breast cancer cells (MCF-7). The findings revealed that treatment with 30 µM resulted in a notable decrease in cell viability after 48 hours, suggesting potential use as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
